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Compound of Interest

Compound Name:
4-Chloro-5,7-dimethylpyrrolo[2,1-f]

[1,2,4]triazine

Cat. No.: B8244809

Get Quote

Executive Summary
This technical guide provides a rigorous analysis of the 13C NMR spectral signatures of

dimethyl-substituted pyrrolotriazines, with a primary focus on the biologically privileged

pyrrolo[2,1-f][1,2,4]triazine scaffold (the core of Remdesivir). Designed for medicinal chemists

and structural biologists, this document contrasts this scaffold with isomeric alternatives, details

substituent-induced chemical shift perturbations, and outlines a self-validating assignment

protocol using 2D NMR correlation.

Structural Context & Isomer Differentiation
The pyrrolotriazine scaffold exists in multiple isomeric forms, but the pyrrolo[2,1-f][1,2,4]triazine

is the most relevant for drug discovery due to its C-nucleoside mimicry (isostere of adenine).

Distinguishing this isomer from its congeners (e.g., pyrrolo[2,3-d] or pyrrolo[1,2-d]) is critical

and relies on specific 13C fingerprints.
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Pyrrolo[2,1-f][1,2,4]triazine: Characterized by a bridgehead nitrogen at position 1 and sp2

nitrogens at positions 2 and 4.

Pyrrolo[2,3-d][1,2,3]triazine: Fused system often requiring distinct synthetic routes; chemical

shifts differ significantly at the junction carbons.

Table 1: Characteristic 13C NMR Fingerprints (DMSO-d6)
Comparison of core chemical shifts for 7-methyl substituted pyrrolo[2,1-f][1,2,4]triazine

derivatives.
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Carbon Position

Chemical Shift
(ngcontent-ng-
c1989010908=""
_nghost-ng-
c2193002942=""
class="inline ng-
star-inserted">

, ppm)

Electronic
Environment

Diagnostic Feature

7-CH

(Methyl)
10.5 - 12.0

Aliphatic, attached to

pyrrole

Highly shielded;

diagnostic for C7-

alkylation.

C-5, C-6 112.0 - 118.0 Pyrrole ring carbons

Upfield aromatic

region; sensitive to

ester/cyano

substitution.

C-7 127.0 - 130.0
Pyrrole ring (ipso to

Me)

Downfield shift due to

-effect of methyl

group.[1]

C-2 154.0 - 156.0
Triazine (between

N1/N3)

Deshielded; often

appears as a weak

quaternary signal.

C-4 161.0 - 163.0
Triazine (adjacent to

N)

Most deshielded core

carbon (excluding

carbonyls).

Ester -OCH 52.0 - 53.0 Methoxy (if present)
Standard methoxy

region; sharp singlet.
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Note: Data derived from 7-methyl-pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate derivatives [1].

Substituent Effects: The "Dimethyl" Signature
When analyzing "dimethyl-substituted" variants, the location of the methyl groups dictates the

spectral perturbation.

Case A: Ring Methylation (C-Methylation)
Direct methylation of the heteroaromatic core (e.g., at C7 or C5) induces predictable shifts:

-Effect: The ipso carbon shifts downfield by +9 to +10 ppm.

-Effect: Adjacent carbons experience a minor upfield shift (-1 to -3 ppm) due to steric
compression and increased electron density.

Observation: In 7-methyl derivatives, the C7 signal shifts from ~118 ppm (unsubstituted) to

~128 ppm.

Case B: Phenyl-Ring Methylation (e.g., 3,4-Dimethylphenyl at C4)
When the dimethyl substitution occurs on a pendant phenyl ring (common in kinase inhibitors):

Methyl Carbons: distinct signals at 19.5 - 21.5 ppm.

Symmetry Breaking: Unlike a para-methyl group (single signal), a 3,4-dimethyl pattern

produces two distinct methyl peaks and splits the aromatic region, increasing complexity in

the 125-145 ppm range.

Experimental Protocol: Self-Validating Assignment
Acquiring unambiguous 13C data for nitrogen-rich heterocycles is challenging due to long

relaxation times (

) of quaternary carbons and potential tautomerism.
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Methodology: The "Bridgehead-Lock" Protocol
This protocol ensures correct isomer identification by "locking" the assignment of bridgehead

carbons using long-range couplings.

Step 1: Sample Preparation

Solvent: DMSO-d6 is preferred over CDCl

to prevent aggregation and stabilize potential tautomers.

Concentration: Minimum 15 mg/0.6 mL for clear quaternary carbon detection.

Step 2: Acquisition Parameters

13C 1D: Set relaxation delay (

) to

seconds to capture C2/C4 signals.

HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (

Hz). This is critical for connecting the pyrrole protons to the triazine carbons.

Step 3: Logic Flow (Visualization)
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Start: Unknown Isomer

1. Acquire 1H NMR
Identify Pyrrole Singlet (H-5/H-6)

2. Acquire 13C NMR
Locate C=N regions (>150 ppm)

3. Run HMBC Experiment
(Focus: Bridgehead N)

Does Pyrrole Proton
correlate to Triazine C4?

Isomer: Pyrrolo[2,1-f]
(3-bond coupling present)

Yes (J3)

Isomer: Pyrrolo[2,3-d]
(Coupling pattern differs)

No

Click to download full resolution via product page

Caption: Figure 1. The "Bridgehead-Lock" workflow for validating pyrrolotriazine regiochemistry

using HMBC correlations.

Comparative Performance: Pyrrolotriazine vs. Purine
Researchers often substitute purine cores with pyrrolotriazines to improve metabolic stability or

patentability.
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Feature Pyrrolo[2,1-f][1,2,4]triazine Purine (e.g., Adenine core)

C-Nucleoside Character Yes (C-C bond to ribose/linker)
No (N-C bond, susceptible to

cleavage)

13C C-2 Shift ~155 ppm ~152 ppm

13C C-4/C-6 Shift ~162 ppm (Carbonyl-like) ~155 ppm (Amino-like)

Solubility (DMSO) Moderate Low (often requires heating)

Key Insight: The C-C glycosidic bond (or aryl linkage) in pyrrolotriazines eliminates the

anomeric proton signal typical of purines in 1H NMR, and the corresponding anomeric carbon

in 13C NMR shifts upfield significantly compared to the N-linked purine equivalent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethyl-substituted-pyrrolotriazines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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